2-Bromopalmitaldehyde
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Overview
Description
2-bromopalmitaldehyde is an aldehyde and an organobromine compound.
Scientific Research Applications
Inhibition and Study of Lipid Metabolism
2-Bromopalmitate has been a subject of interest in studies related to lipid metabolism. It was initially introduced as a nonselective inhibitor of lipid metabolism and later emerged as a general inhibitor of protein S-palmitoylation. A study by Davda et al. (2013) investigated the cellular targets of 2-bromopalmitate and its analogues, finding that it labels DHHC palmitoyl acyl transferases (PATs), which catalyze protein S-palmitoylation. This research suggests that 2-bromopalmitate's role may extend beyond just blocking S-palmitoylation, possibly impacting diverse membrane-associated enzymes (Davda et al., 2013).
Synthesis of Substituted Benzaldehydes
Research in organic chemistry has explored the use of 2-bromopalmitaldehyde in the synthesis of various organic compounds. Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination. This method has applications in creating compounds for biological, medicinal, and material applications (Dubost et al., 2011).
Effect on Neural Development
In neurotoxicology, 2-bromopalmitate has been studied for its effects on neural development. Wang et al. (2015) found that exposure to 2-bromopalmitate led to neural malformation in zebrafish embryos, affecting neural stem/progenitor cell proliferation and apoptosis. This study highlights the potential toxicity and teratogenicity of 2-bromopalmitate in neural development (Wang et al., 2015).
Photolabile Protecting Group for Aldehydes and Ketones
This compound has been examined in the context of photolabile protecting groups. Lu et al. (2003) studied 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions. This research has implications for the controlled release of these compounds in biological and chemical applications (Lu et al., 2003).
Applications in Polymer Science
The field of polymer science has also explored applications of this compound. Li et al. (2016) showed that furfural and 2-thenaldehyde, which can be derived from this compound, react with melamine to produce microporous polyaminals. These materials have potential applications in gas adsorption and the removal of toxic organic vapors (Li et al., 2016).
properties
Molecular Formula |
C16H31BrO |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3 |
InChI Key |
UNCLDPYYBFIMJH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C=O)Br |
Canonical SMILES |
CCCCCCCCCCCCCCC(C=O)Br |
synonyms |
2-bromohexadecanal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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